molecular formula C25H22N4O4S2 B11620105 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620105
M. Wt: 506.6 g/mol
InChI Key: LGQKTZNTBZRWGU-NDENLUEZSA-N
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Description

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole, thiazolidinone, and pyridopyrimidinone moieties

Preparation Methods

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Synthesis of the thiazolidinone ring: This involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Construction of the pyridopyrimidinone core: This can be synthesized via a multi-step process involving the condensation of a pyridine derivative with a suitable aldehyde, followed by cyclization and functional group modifications.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and benzodioxole moieties, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole and thiazolidinone moieties may play a role in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar compounds to 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include:

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H22N4O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O4S2/c1-15-5-4-10-28-21(15)26-22(27-8-2-3-9-27)17(23(28)30)12-20-24(31)29(25(34)35-20)13-16-6-7-18-19(11-16)33-14-32-18/h4-7,10-12H,2-3,8-9,13-14H2,1H3/b20-12-

InChI Key

LGQKTZNTBZRWGU-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCC6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCC6

Origin of Product

United States

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